1-(2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-phenylurea
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Overview
Description
1-(2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-phenylurea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, a methylpiperazine moiety, and a phenylurea core. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-phenylurea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with a suitable amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Coupling with Piperazine: The amine is reacted with 4-methylpiperazine under controlled conditions to form the desired piperazine derivative.
Urea Formation: Finally, the piperazine derivative is coupled with phenyl isocyanate to yield this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
1-(2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and piperazine moieties, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-phenylurea has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-phenylurea can be compared with other similar compounds, such as:
1-(2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea: This compound features a chlorophenyl group instead of a phenyl group, which may alter its chemical and biological properties.
1-(2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(4-nitrophenyl)urea: The presence of a nitrophenyl group introduces different electronic and steric effects, potentially affecting its reactivity and activity.
1-(2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(4-fluorophenyl)urea: The fluorophenyl group may enhance the compound’s stability and bioavailability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure, diverse reactivity, and potential applications make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research is likely to uncover new insights into its properties and applications, contributing to advancements in science and technology.
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-24-12-14-25(15-13-24)20(17-8-10-19(27-2)11-9-17)16-22-21(26)23-18-6-4-3-5-7-18/h3-11,20H,12-16H2,1-2H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMKQIDYFIVYTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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